molecular formula C18H33N3O2 B7110663 Tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate

Tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B7110663
M. Wt: 323.5 g/mol
InChI Key: ITMLHCVKSAAADK-UHFFFAOYSA-N
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Description

Tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[321]octane-6-carboxylate is a complex organic compound that features a tert-butyl ester group, a piperazine moiety, and a bicyclic azabicyclo[321]octane structure

Properties

IUPAC Name

tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O2/c1-18(2,3)23-17(22)21-12-14-6-5-7-16(21)15(14)13-20-10-8-19(4)9-11-20/h14-16H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMLHCVKSAAADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1C2CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps. One common approach starts with the preparation of the azabicyclo[3.2.1]octane core, followed by the introduction of the piperazine moiety and the tert-butyl ester group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The azabicyclo[3.2.1]octane structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its combination of a piperazine moiety and a bicyclic azabicyclo[3.2.1]octane structure. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.

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